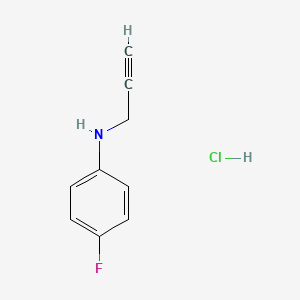

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is a chemical compound with the formula C9H9ClFN . It has a molecular weight of 185.63 .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . The exact structure would require more detailed analysis such as NMR or X-ray crystallography .Chemical Reactions Analysis

One study mentions the use of N-alkyl-N-(prop-2-yn-1-yl)anilines in a visible-light-induced oxidative formylation reaction . This reaction was performed with molecular oxygen in the absence of an external photosensitizer and resulted in good yields under mild conditions .科学的研究の応用

Synthesis Applications

Synthesis of Benzimidazoles : 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is utilized in synthesizing new series of benzimidazoles, showcasing its role in creating structurally diverse compounds (Menteşe et al., 2015).

Antimicrobial Activity : Synthesized compounds from 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride have been evaluated for antimicrobial activity, indicating its potential in developing new antimicrobial agents (Mistry et al., 2016).

Catalysis in Nucleophilic Substitution Reactions : This chemical plays a role as a catalyst in aromatic nucleophilic substitution reactions, demonstrating its utility in organic synthesis (Hirst & Onyido, 1984).

Preparation of Isatin Derivatives : It is used in the synthesis of isatin derivatives, further highlighting its versatility in the synthesis of various organic compounds (Zhenmin, 2008).

Pharmaceutical and Material Science Applications

Antimicrobial and Antitumor Activities : Derivatives of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride are explored for their antimicrobial and antitumor activities, indicating its significance in medicinal chemistry (Yolal et al., 2012).

Optical Investigations for Material Science : The compound is studied for its linear and nonlinear optical properties, which could be useful in optical limiting applications and material science (George et al., 2021).

Electrochemical Polymerization : Its electrochemical behavior is investigated for the synthesis of polymers, which could have applications in electronics and materials science (Cihaner & Önal, 2002).

Fluorescence Quenching Studies : The compound is also used in fluorescence quenching studies of boronic acid derivatives, which can have implications in biochemistry and photophysics (Geethanjali et al., 2015).

Environmental and Analytical Applications

Biodehalogenation Pathways : The pathways for biodehalogenation of fluorinated aniline derivatives, which include 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride, are explored, providing insights into environmental detoxification processes (Rietjens et al., 1990).

Theoretical Structural Analysis : Computational studies on the structural and spectroscopic properties of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride are conducted, aiding in the understanding of its physical properties and interactions (Aziz et al., 2018).

Safety and Hazards

作用機序

Mode of Action

It’s known that both the starting material and the product can act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway . These reactive species may play an important role in the compound’s interaction with its targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

特性

IUPAC Name |

4-fluoro-N-prop-2-ynylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSJBUCDBQMGMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)

![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)

![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)